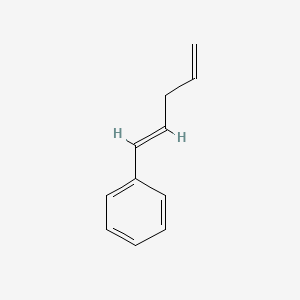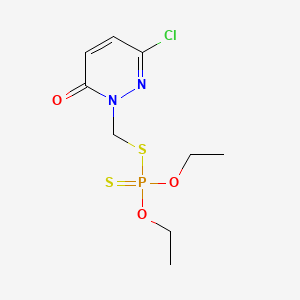
zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride: is a complex organometallic compound with the molecular formula C₁₆H₆Cl₄F₁₂N₄Zn and a molecular weight of 689.418 g/mol . This compound is characterized by the presence of zinc, diazonium groups, and trifluoromethyl substituents, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzenediazonium chloride with zinc chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The diazonium salt is prepared by diazotization of the corresponding amine using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with zinc chloride to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride can undergo substitution reactions where the diazonium group is replaced by other nucleophiles such as halides, hydroxides, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Coupling Reactions: It can participate in coupling reactions with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., aniline).
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Coupling Reactions: These reactions are often carried out in the presence of a base such as sodium hydroxide and at low temperatures to prevent decomposition of the diazonium compound.
Major Products:
Substitution Reactions: The major products are substituted benzene derivatives.
Reduction Reactions: The major product is the corresponding amine.
Coupling Reactions: The major products are azo compounds.
Scientific Research Applications
Chemistry: Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted benzene derivatives .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and as a labeling reagent for biomolecules .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations . These intermediates can react with nucleophiles, leading to the formation of substituted products or coupling with aromatic compounds to form azo compounds . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzenediazonium chloride
- Zinc;3,5-bis(trifluoromethyl)benzenediazonium;dichloride
- 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks
Uniqueness: Zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride is unique due to the presence of both zinc and diazonium groups, which impart distinct chemical reactivity and versatility in various applications . The trifluoromethyl substituents enhance the compound’s stability and reactivity compared to similar compounds .
Properties
CAS No. |
14263-91-3 |
|---|---|
Molecular Formula |
C16H6Cl4F12N4Zn |
Molecular Weight |
689.4 g/mol |
IUPAC Name |
zinc;3,5-bis(trifluoromethyl)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C8H3F6N2.4ClH.Zn/c2*9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
RVJMLOOUJQZBSY-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)



